Emilumenib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

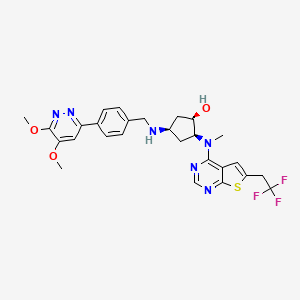

2D Structure

3D Structure

Properties

CAS No. |

2440018-29-9 |

|---|---|

Molecular Formula |

C27H29F3N6O3S |

Molecular Weight |

574.6 g/mol |

IUPAC Name |

(1R,2S,4R)-4-[[4-(5,6-dimethoxypyridazin-3-yl)phenyl]methylamino]-2-[methyl-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]cyclopentan-1-ol |

InChI |

InChI=1S/C27H29F3N6O3S/c1-36(24-19-10-18(12-27(28,29)30)40-26(19)33-14-32-24)21-8-17(9-22(21)37)31-13-15-4-6-16(7-5-15)20-11-23(38-2)25(39-3)35-34-20/h4-7,10-11,14,17,21-22,31,37H,8-9,12-13H2,1-3H3/t17-,21+,22-/m1/s1 |

InChI Key |

FFHYBSANKGPTCW-VOQZNFBZSA-N |

Isomeric SMILES |

CN([C@H]1C[C@H](C[C@H]1O)NCC2=CC=C(C=C2)C3=NN=C(C(=C3)OC)OC)C4=C5C=C(SC5=NC=N4)CC(F)(F)F |

Canonical SMILES |

CN(C1CC(CC1O)NCC2=CC=C(C=C2)C3=NN=C(C(=C3)OC)OC)C4=C5C=C(SC5=NC=N4)CC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Emilumenib's Mechanism of Action in MLL-Rearranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a historically poor prognosis, particularly in infant and pediatric populations. The fusion proteins generated by chromosomal translocations involving the KMT2A (MLL) gene are key drivers of leukemogenesis. A critical dependency for the oncogenic function of these MLL fusion proteins is their interaction with the nuclear protein menin. Emilumenib (DS-1594) is a potent and selective small-molecule inhibitor of the menin-MLL interaction, representing a promising targeted therapeutic strategy for this challenging disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Introduction to MLL-Rearranged Leukemia and the Role of Menin

Leukemias harboring rearrangements of the KMT2A gene (formerly MLL) are characterized by the fusion of the N-terminal portion of the KMT2A protein with one of over 80 different partner proteins.[1] These MLL fusion proteins act as aberrant transcription factors, driving the expression of a pro-leukemogenic gene program, most notably involving the overexpression of HOX genes (e.g., HOXA9) and MEIS1.[2][3] This aberrant gene expression leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts.

The interaction between the N-terminus of the MLL fusion protein and the scaffold protein menin is essential for the recruitment of the MLL fusion complex to target gene promoters and for its oncogenic activity.[4][5] Menin acts as a critical cofactor, tethering the MLL fusion protein to chromatin and facilitating the epigenetic modifications necessary for sustained target gene expression.[6] Therefore, disrupting the menin-MLL interaction presents a highly specific and attractive therapeutic target for MLLr leukemias.

This compound: A Potent Inhibitor of the Menin-MLL Interaction

This compound (DS-1594) is an orally bioavailable small molecule designed to specifically inhibit the protein-protein interaction between menin and the MLL component of the MLL fusion oncoprotein.[7] By binding to a hydrophobic pocket on menin that is critical for its interaction with MLL, this compound effectively displaces the MLL fusion protein from its chromatin targets. This disruption leads to the downregulation of the MLL fusion-driven oncogenic program, ultimately resulting in the differentiation and apoptosis of leukemic cells.[4][8]

Signaling Pathway of this compound's Action

The mechanism of action of this compound can be visualized as a cascade of molecular events, starting from the inhibition of the menin-MLL interaction and culminating in anti-leukemic effects.

Quantitative Data on this compound's Efficacy

Preclinical In Vitro Efficacy

This compound has demonstrated potent and selective anti-proliferative activity against human leukemia cell lines harboring MLL rearrangements or NPM1 mutations.

| Cell Line | Genotype | GI50 (nM)[9] |

| MV4-11 | MLL-AF4 | 2.5 |

| MOLM-13 | MLL-AF9 | 6.2 |

| KOPN-8 | MLL-ENL | 28.5 |

| OCI-AML3 | NPM1c | 10 |

Table 1: In Vitro Growth Inhibition (GI50) of this compound in Leukemia Cell Lines

Preclinical In Vivo Efficacy

In vivo studies using xenograft models of MLLr leukemia have shown significant anti-tumor activity and survival benefits with this compound treatment.

| Model | Treatment | Outcome | Reference |

| MOLM-13 Xenograft | This compound (25-200 mg/kg, po) | Reduced CD45 positive cells, prolonged survival | [9] |

| Patient-Derived Xenograft (MLLr) | This compound | Significant antitumor efficacy and survival benefit | [8][10] |

Table 2: In Vivo Efficacy of this compound in MLLr Leukemia Models

Clinical Efficacy of Menin Inhibitors

While clinical trial data specifically for this compound is still emerging (NCT04752163), results from trials of other menin inhibitors in patients with relapsed/refractory MLLr or NPM1-mutated acute leukemia provide strong proof-of-concept for this drug class.

| Drug | Trial | Patient Population | CR/CRh Rate | ORR | Reference |

| Revumenib | AUGMENT-101 | R/R KMT2Ar AML | 23% | 43% | |

| Revumenib | AUGMENT-101 | R/R NPM1m AML | 23.4% | 46.9% | |

| Ziftomenib | KOMET-001 | R/R NPM1m AML (600 mg) | 35% | - | [1][11] |

Table 3: Clinical Response Rates of Menin Inhibitors in Acute Leukemia CR/CRh: Complete Remission/Complete Remission with partial hematologic recovery; ORR: Overall Response Rate.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess Menin-MLL Interaction

This protocol is designed to verify the disruption of the menin-MLL fusion protein interaction by this compound in a cellular context.

Materials:

-

MLLr leukemia cell line (e.g., MOLM-13)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against menin

-

Antibody against the MLL N-terminus or the fusion partner (e.g., AF9)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture MOLM-13 cells to the desired density and treat with this compound or vehicle control for the indicated time.

-

Harvest and wash cells with cold PBS.

-

Lyse cells in cold lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-menin antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads 3-5 times with cold wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against menin and the MLL fusion partner. A decrease in the co-immunoprecipitated MLL fusion protein in the this compound-treated sample indicates disruption of the interaction.[12][13]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for MLL Fusion Protein Occupancy

This protocol allows for the genome-wide identification of MLL fusion protein binding sites and the assessment of their displacement by this compound.

Materials:

-

MLLr leukemia cell line (e.g., MV4-11)

-

This compound

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonication equipment

-

Antibody against the MLL N-terminus or fusion partner

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Treat MV4-11 cells with this compound or vehicle control.

-

Cross-link proteins to DNA with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to generate DNA fragments of 200-500 bp.

-

Perform immunoprecipitation with an antibody against the MLL fusion protein overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links.

-

Treat with RNase A and Proteinase K, and purify the DNA.

-

Prepare the DNA library and perform high-throughput sequencing.

-

Analyze the sequencing data to identify MLL fusion protein binding peaks and compare their intensity between this compound- and vehicle-treated samples. A reduction in peak intensity at target gene loci (e.g., HOXA9, MEIS1) in the this compound-treated sample indicates displacement of the MLL fusion protein.[14]

Reverse Transcription Quantitative PCR (RT-qPCR) for Target Gene Expression

This protocol is used to quantify the changes in the expression of MLL fusion target genes following this compound treatment.

Materials:

-

MLLr leukemia cell line (e.g., MOLM-13)

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Treat MOLM-13 cells with a dose-range of this compound or vehicle control for a specified time.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Set up qPCR reactions with primers for the target and housekeeping genes.

-

Run the qPCR program on a thermal cycler.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control. A dose-dependent decrease in HOXA9 and MEIS1 mRNA levels is expected.[15]

Interplay with the DOT1L Pathway and Potential for Combination Therapies

The histone methyltransferase DOT1L is another key epigenetic regulator in MLLr leukemia. It is often recruited to MLL fusion target genes and is responsible for the methylation of histone H3 at lysine 79 (H3K79me2), a mark associated with active transcription.[16] While menin inhibitors like this compound disrupt the recruitment of the entire MLL fusion complex, DOT1L inhibitors specifically block the enzymatic activity of DOT1L.

Interestingly, menin can interact with DOT1L, suggesting a coordinated mechanism for maintaining the oncogenic transcriptional program.[6] Preclinical studies have demonstrated a synergistic anti-leukemic effect when combining a menin inhibitor with a DOT1L inhibitor.[4][17][18] This combination leads to a more profound suppression of MLL target genes and enhanced induction of differentiation and apoptosis.[17]

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]

- 3. mskcc.org [mskcc.org]

- 4. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay in Summary_ki [bdb99.ucsd.edu]

- 8. Syndax Announces Positive Data for Revumenib in Patients with Acute Leukemias from the BEAT AML, SAVE AML and AUGMENT-102 Phase 1 Combination Trials | Syndax Pharmaceuticals, Inc. [ir.syndax.com]

- 9. Combinatorial targeting of menin and the histone methyltransferase DOT1L as a novel therapeutic strategy for treatment of chemotherapy-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ziftomenib in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 14. MLL-AF9 and MLL-AF4 oncofusion proteins bind a distinct enhancer repertoire and target the RUNX1 program in 11q23 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clyte.tech [clyte.tech]

- 16. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. zora.uzh.ch [zora.uzh.ch]

- 18. researchgate.net [researchgate.net]

Emilumenib's Target Engagement: An In-depth Analysis of Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emilumenib (also known as DS-1594a) is a potent and selective small-molecule inhibitor targeting the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is a critical driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with MLL1 rearrangements (MLL1-r) or nucleophosmin 1 (NPM1) mutations.[4][5] By disrupting the menin-MLL1 complex, this compound offers a targeted therapeutic strategy to suppress the expression of downstream oncogenic genes, such as HOXA9 and MEIS1, leading to differentiation and apoptosis of leukemic cells.[6] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound to its target protein, supported by detailed experimental protocols and visual representations of the relevant biological pathways and experimental workflows.

Target Protein and Mechanism of Action

The primary molecular target of this compound is the interaction between the nuclear protein menin, encoded by the MEN1 gene, and the N-terminal region of MLL1 (also known as KMT2A).[1] In MLL1-rearranged leukemias, the MLL1 gene is fused to one of over 80 different partner genes, resulting in a chimeric fusion protein. This fusion protein aberrantly recruits menin, which acts as a scaffold protein, to chromatin. The menin-MLL1 fusion complex then promotes the expression of key leukemia-driving genes, ultimately blocking hematopoietic differentiation and promoting uncontrolled cell proliferation.[6] this compound binds to a pocket on menin that is critical for its interaction with MLL1, thereby competitively inhibiting the formation of this oncogenic complex.[5]

Binding Affinity and Potency

The binding affinity and inhibitory potency of this compound have been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key parameters demonstrating the compound's potency.

| Parameter | Value | Assay | Source |

| IC50 | 1.4 nM | Cell-free AlphaLISA | [2] |

| GI50 | 2.5 nM | MV4-11 (MLL-AF4) cell line | [3] |

| 6.2 nM | MOLM-13 (MLL-AF9) cell line | [3] | |

| 10 nM | OCI-AML3 (NPM1c) cell line | [3] | |

| 28.5 nM | KOPN-8 (MLL-ENL) cell line | [3] |

Table 1: In vitro potency of this compound.

While direct dissociation constant (Kd) and kinetic parameters (k_on, k_off) for this compound have not been publicly disclosed in the reviewed literature, the low nanomolar IC50 and GI50 values strongly suggest a high-affinity interaction with the menin-MLL1 target.

Experimental Protocols

Menin-MLL1 Interaction Assay (AlphaLISA)

This assay is a bead-based, no-wash immunoassay used to measure the inhibition of the menin-MLL1 interaction in a high-throughput format.

Protocol:

-

Reagents and Materials:

-

Recombinant full-length human menin protein

-

Biotinylated MLL1-derived peptide (containing the menin-binding motif)

-

Streptavidin-coated Donor beads

-

Anti-menin antibody-conjugated Acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound (or other test compounds)

-

384-well microplates

-

-

Procedure:

-

A solution containing the biotinylated MLL1 peptide and the anti-menin Acceptor beads is prepared in assay buffer.

-

A solution of streptavidin-coated Donor beads and recombinant menin protein is prepared in assay buffer.

-

The test compound (this compound) at various concentrations is added to the wells of the microplate.

-

The MLL1 peptide/Acceptor bead mix is added to the wells.

-

The menin/Donor bead mix is added to initiate the binding reaction.

-

The plate is incubated in the dark at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

The plate is read on an AlphaLISA-compatible plate reader.

-

-

Data Analysis:

-

The AlphaLISA signal is generated when the Donor and Acceptor beads are brought into close proximity by the menin-MLL1 interaction.

-

In the presence of an inhibitor like this compound, this interaction is disrupted, leading to a decrease in the AlphaLISA signal.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Growth Inhibition Assay

This assay determines the effect of a compound on the proliferation of cancer cell lines.

Protocol:

-

Reagents and Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13, OCI-AML3, KOPN-8)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or other test compounds)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

-

Procedure:

-

Cells are seeded into the wells of a 96-well plate at a predetermined density.

-

The cells are treated with a serial dilution of this compound.

-

A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 7 days) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, the cell viability reagent is added to each well.

-

The plate is incubated for a short period to allow the signal to stabilize.

-

The luminescence (or fluorescence/absorbance, depending on the reagent) is measured using a plate reader.

-

-

Data Analysis:

-

The signal is proportional to the number of viable cells.

-

The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by normalizing the data to the vehicle control and fitting to a dose-response curve.

-

Visualizations

Menin-MLL1 Signaling Pathway in Acute Leukemia

Caption: Menin-MLL1 signaling pathway in acute leukemia and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination using AlphaLISA

Caption: Workflow for determining the IC50 of this compound using the AlphaLISA technology.

Conclusion

This compound is a highly potent inhibitor of the menin-MLL1 protein-protein interaction, demonstrating low nanomolar efficacy in both biochemical and cellular assays. Its mechanism of action, which involves the disruption of a key oncogenic complex, provides a strong rationale for its development as a targeted therapy for acute leukemias with MLL1 rearrangements or NPM1 mutations. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other menin-MLL1 inhibitors. Further studies to elucidate the precise binding kinetics of this compound will provide a more complete understanding of its pharmacological profile.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Emilumenib's Disruption of the Menin-MLL Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the structural and molecular underpinnings of Emilumenib (DS-1594), a potent small-molecule inhibitor targeting the critical protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) proteins. The Menin-MLL interaction is a key driver in certain types of acute leukemia, making its inhibition a promising therapeutic strategy. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways central to understanding this compound's mechanism of action.

Quantitative Analysis of Menin-MLL Inhibitors

The following tables summarize the in vitro and cellular potency of this compound and other notable Menin-MLL inhibitors, providing a comparative landscape of their efficacy.

Table 1: In Vitro Binding Affinity and Inhibitory Potency

| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |

| This compound (DS-1594) | AlphaLISA | Menin-MLL1 | 1.4 | - | - | |

| Revumenib (SNDX-5613) | Binding Assay | Menin-MLL | - | 0.149 | - | [1] |

| Ziftomenib (KO-539) | Cell Viability | MLL-r/NPM1mut AML | <25 | - | - | |

| MI-503 | Fluorescence Polarization | Menin-MLL | 14.7 | - | - | [2][3] |

| MI-463 | Fluorescence Polarization | Menin-MLL | 15.3 | - | - | [4] |

| MI-1481 | Fluorescence Polarization | Menin-MLL1 | 3.6 | - | - | [4] |

| MI-2 | Fluorescence Polarization | Menin-MLL | 446 | - | - | [4] |

| MI-3 | Fluorescence Polarization | Menin-MLL | 648 | - | - | [4] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant. "-" indicates data not available.

Table 2: Cellular Activity of Menin-MLL Inhibitors

| Compound | Cell Line(s) | Assay Type | GI50 (nM) | Notes | Reference |

| This compound (DS-1594a HCl) | MV-4-11, MOLM-13, KOPN-8, OCI-AML3 | Growth Inhibition | 2.5 - 28.5 | Selective for MLL1-r or NPM1c cells.[5] | [5][6] |

| Revumenib (SNDX-5613) | MLL-r cell lines | Cell-based assay | 10 - 20 | - | [1] |

| MI-503 | MLL leukemia cell lines | Growth Inhibition | 250 - 570 | Minimal effect in cells without MLL translocations.[2] | [2][7] |

| MI-463/MI-503 | MLL-AF9 transformed murine bone marrow cells | Growth Inhibition | 220 - 230 | - | [7] |

GI50: Half-maximal growth inhibition.

Core Signaling Pathway and Mechanism of Inhibition

The interaction between Menin and the N-terminus of MLL (or MLL fusion proteins) is crucial for the recruitment of the MLL complex to chromatin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) and the subsequent upregulation of pro-leukemogenic genes such as HOXA9 and MEIS1.[8] this compound competitively binds to a deep hydrophobic pocket on the surface of Menin that is normally occupied by the MLL protein, thereby disrupting this critical interaction and abrogating the downstream oncogenic signaling.[9]

Caption: The Menin-MLL signaling pathway and its inhibition by this compound.

Key Experimental Protocols

Detailed methodologies for the assays used to characterize Menin-MLL inhibitors are provided below.

X-Ray Crystallography of Menin-Inhibitor Complex

This protocol outlines the general steps for determining the co-crystal structure of Menin with a small-molecule inhibitor like this compound.

Workflow:

Caption: Workflow for X-ray crystallography of a protein-inhibitor complex.

Methodology:

-

Protein Expression and Purification:

-

Express a construct of human Menin (often with truncations to improve crystallization) in a suitable expression system (e.g., E. coli).[10]

-

Purify the protein to high homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

-

Co-crystallization:

-

Incubate the purified Menin protein with a molar excess of the inhibitor (e.g., this compound).

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain diffraction-quality crystals.[11]

-

-

X-ray Diffraction Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using molecular replacement with a known Menin structure.

-

Build an atomic model of the Menin-inhibitor complex into the electron density map and refine it to obtain the final high-resolution structure.[11]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics (association and dissociation rates) between Menin and its inhibitors.

Workflow:

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Methodology:

-

Ligand Immobilization:

-

Covalently immobilize purified Menin protein (the ligand) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[13][14]

-

Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the Menin solution over the activated surface.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the inhibitor (the analyte) in a suitable running buffer.

-

Inject the analyte solutions over the immobilized Menin surface at a constant flow rate.[13]

-

Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time (the association phase).

-

After the injection, flow running buffer over the surface and monitor the decrease in signal as the analyte dissociates (the dissociation phase).

-

-

Data Analysis:

-

Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Cellular Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic or growth-inhibitory effects of inhibitors on leukemia cell lines.

Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the Menin inhibitor in culture medium.

-

Add the diluted compounds to the appropriate wells and incubate for a specified period (e.g., 72 hours to 7 days).[7]

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm that an inhibitor disrupts the Menin-MLL interaction within a cellular context.

Methodology:

-

Cell Lysis:

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific to one of the proteins in the complex (e.g., an anti-FLAG antibody if using a FLAG-tagged MLL fusion protein).[21]

-

Add protein A/G-conjugated beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Incubate with gentle rotation to allow the beads to bind to the antibodies.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[22]

-

Elute the immunoprecipitated proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against both Menin and the tagged MLL fusion protein to detect their presence in the immunoprecipitated complex. A decrease in the amount of co-precipitated Menin in the inhibitor-treated samples compared to the control indicates disruption of the interaction.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medkoo.com [medkoo.com]

- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Crystal Structure of Menin Reveals Binding Site for Mixed Lineage Leukemia (MLL) Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 20. assaygenie.com [assaygenie.com]

- 21. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bitesizebio.com [bitesizebio.com]

Preclinical Profile of Emilumenib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Emilumenib (also known as DS-1594a), a potent and orally bioavailable small-molecule inhibitor of the Menin-mixed lineage leukemia 1 (MLL1) interaction. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this investigational agent, which has shown promise in models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring MLL1 rearrangements (MLL1-r) or nucleophosmin 1 (NPM1) mutations.

Executive Summary

This compound is designed to disrupt the crucial interaction between menin and the MLL1 fusion proteins, a key driver of leukemogenesis in specific subtypes of acute leukemia.[1] Preclinical studies have demonstrated that this compound selectively inhibits the growth of cancer cells with these genetic alterations and induces differentiation, leading to potent antitumor activity.[2] This guide synthesizes the available preclinical data, presenting a comprehensive overview of its PK/PD profile, mechanism of action, and the experimental methodologies used in its evaluation.

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in preclinical mouse models, demonstrating its suitability for oral administration. The succinate salt of this compound (DS-1594a·succinate) was assessed for its plasma concentration-time profile in severe combined immunodeficiency (SCID) mice following a single oral dose.

Plasma Pharmacokinetic Parameters

A summary of the key pharmacokinetic parameters of DS-1594a·succinate in SCID mice after a single oral administration is presented in Table 1. Blood samples were collected at 1, 2, 6, and 24 hours post-administration.[2]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC24h (ng·h/mL) |

| 6.25 | 183 ± 29 | 1.0 - 3.0 | 1,230 ± 190 |

| 12.5 | 423 ± 68 | 1.0 - 3.0 | 2,890 ± 470 |

| 25 | 893 ± 143 | 1.0 - 3.0 | 6,120 ± 980 |

| 50 | 1,820 ± 291 | 1.0 - 3.0 | 12,400 ± 1,980 |

| 100 | 3,640 ± 582 | 1.0 - 3.0 | 24,800 ± 3,970 |

| Values are presented as mean ± standard deviation (n=3 per group).[2] | |||

| Cmax: Maximum plasma concentration.[2] | |||

| Tmax: Time to reach maximum plasma concentration.[2] | |||

| AUC24h: Area under the plasma concentration-time curve up to 24 hours.[2] |

The time to reach maximum plasma concentration (Tmax) was consistently observed between 1.0 and 3.0 hours across the dose range of 6.25 mg/kg to 100 mg/kg.[2]

Pharmacodynamics

The pharmacodynamic effects of this compound have been demonstrated through both in vitro and in vivo studies, highlighting its potent and selective activity against leukemic cells with MLL1 rearrangements or NPM1 mutations.

In Vitro Activity

This compound, in its hydrochloride salt form (DS-1594a·HCl), has shown marked inhibition of cellular growth in various human leukemic cell lines harboring MLL fusion proteins or NPM1 mutations. The 50% growth inhibition (GI50) values were found to be less than 30 nM in these sensitive cell lines.[2]

| Cell Line | Genotype | GI50 (nM) |

| MV-4-11 | MLL-AF4 | 2.5 |

| MOLM-13 | MLL-AF9 | 6.2 |

| OCI-AML3 | NPM1c | 10 |

| KOPN-8 | MLL-AF9 | 28.5 |

In Vivo Efficacy

The in vivo antitumor efficacy of this compound has been evaluated in xenograft models using both human leukemia cell lines and patient-derived primary cells.

In a MOLM-13 xenograft model, oral administration of DS-1594a·HCl resulted in a significant, dose-dependent reduction in tumor burden and a pronounced survival benefit.[2] At doses of 50, 100, and 200 mg/kg, the treatment led to a significant increase in life span (ILS) of 82.5%, >515%, and >515%, respectively, compared to the vehicle control group.[2]

Furthermore, treatment with DS-1594a·HCl led to a marked reduction in the expression of Menin-MLL1 target genes, such as MEIS1, HOXA9, PBX3, and MEF2C, in the bone marrow of treated mice, confirming target engagement and the mechanism of action in vivo.[2]

Mechanism of Action: The Menin-MLL1 Signaling Pathway

This compound's therapeutic effect is derived from its ability to disrupt the protein-protein interaction between menin and MLL1 fusion proteins. This interaction is critical for the localization of the MLL1 complex to target genes, where it promotes the expression of genes such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival. By inhibiting this interaction, this compound leads to the downregulation of these target genes, ultimately causing cell differentiation and apoptosis.

Caption: this compound inhibits the Menin-MLL1 interaction, downregulating leukemogenic gene expression.

Experimental Protocols

The preclinical evaluation of this compound involved a series of well-defined in vitro and in vivo studies.

In Vivo Pharmacokinetic Study

-

Animal Model: Severe combined immunodeficiency (SCID) mice.[2]

-

Drug Formulation: DS-1594a·succinate administered orally.[2]

-

Dosing: Single oral doses of 6.25, 12.5, 25, 50, and 100 mg/kg.[2]

-

Sample Collection: Blood samples were collected at 1, 2, 6, and 24 hours post-administration.[2]

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated bioanalytical method.

In Vivo Efficacy Studies

-

Animal Models: Four- to six-week-old NOD scid gamma (NSG) and NOD/SCID mice were used.[2] All in vivo studies were approved by the Institutional Animal Care and Use Committee (IACUC) of Daiichi Sankyo Co., Ltd.[2]

-

Cell Lines and Xenografts: Human leukemia cell lines (e.g., MOLM-13) or patient-derived xenograft (PDX) cells were transplanted into mice to establish systemic leukemia.[2]

-

Drug Administration: this compound (as DS-1594a·HCl or DS-1594a·succinate) or vehicle was administered orally. For the MOLM-13 xenograft model, DS-1594a·HCl was administered at 50, 100, and 200 mg/kg.[2]

-

Efficacy Assessment: Disease progression was monitored by assessing the percentage of human CD45-positive (hCD45+) cells in peripheral blood or bone marrow via flow cytometry.[2] Survival was also a key endpoint.[2]

-

Pharmacodynamic Analysis: Bone marrow cells were collected from treated and control animals to analyze the expression of Menin-MLL1 target genes using real-time quantitative polymerase chain reaction (RT-qPCR).[2]

Caption: Workflow for assessing the in vivo efficacy of this compound in preclinical mouse models.

Conclusion

The preclinical data for this compound demonstrate a promising pharmacokinetic and pharmacodynamic profile. The compound is orally bioavailable and exhibits potent, mechanism-based antitumor activity in relevant preclinical models of acute leukemia. These findings have provided a strong rationale for the clinical investigation of this compound as a targeted therapy for patients with MLL1-rearranged or NPM1-mutated acute leukemias.[2][3] A phase 1/2 clinical trial is currently underway to evaluate the safety and efficacy of this compound in this patient population.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1/2 Trial Initiated for Daiichi Sankyo’s Menin Inhibitor DS-1594 in Patients with Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia- Daiichi Sankyo US [daiichisankyo.us]

Emilumenib (DS-1594): A Targeted Approach to Disrupting Leukemogenic Signaling in Acute Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emilumenib (DS-1594) is an orally available, small-molecule inhibitor that targets the protein-protein interaction between menin and KMT2A (Lysine Methyltransferase 2A), also known as Mixed Lineage Leukemia (MLL) protein.[1] This interaction is a critical driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with KMT2A gene rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations (NPM1m).[2][3] By disrupting this complex, this compound represents a targeted therapeutic strategy aimed at inhibiting leukemic cell growth and promoting differentiation.[3] Preclinical studies have demonstrated its potent and selective activity, leading to its evaluation in clinical trials.[3][4] This guide provides a technical overview of this compound's mechanism of action, preclinical efficacy, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Disrupting the Menin-KMT2A Axis

In normal hematopoiesis, the KMT2A protein is a histone methyltransferase that plays a crucial role in regulating gene expression and cell development.[5] However, in certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations result in KMT2A gene rearrangements, creating oncogenic fusion proteins (e.g., KMT2A-AFF1, KMT2A-MLLT3).[6][7][8] These KMT2A fusion proteins, as well as the wild-type KMT2A in the context of NPM1 mutations, require interaction with the scaffold protein menin to drive a specific leukemogenic gene expression program.[5][9]

The menin-KMT2A complex binds to the promoters of key target genes, most notably the HOX gene family (especially HOXA9) and their cofactor MEIS1.[5][10] The aberrant overexpression of these genes is essential for maintaining the leukemic state by promoting proliferation and blocking hematopoietic differentiation.[10]

This compound is designed to fit into a pocket on the menin protein, physically blocking its interaction with KMT2A.[3] This disruption leads to the eviction of the complex from chromatin, resulting in the downregulation of HOX and MEIS1 gene expression.[4] Consequently, the leukemic cells lose their proliferative capacity and are induced to differentiate, ultimately leading to apoptosis.[2][11]

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Phase 1/2 Trial Initiated for Daiichi Sankyo’s Menin Inhibitor DS-1594 in Patients with Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia- Daiichi Sankyo US [daiichisankyo.us]

- 4. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the Menin-KMT2A interaction in leukemia: Lessons learned and future directions. | Semantic Scholar [semanticscholar.org]

- 8. Targeting the Menin-KMT2A interaction in leukemia: Lessons learned and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Investigating the Cellular Uptake and Distribution of Emilumenib: A Technical Guide

Introduction

Emilumenib (DS-1594) is an orally available, selective small-molecule inhibitor targeting the critical protein-protein interaction between menin and Mixed-Lineage Leukemia (MLL) protein.[1] This interaction is a key driver for the maintenance of a leukemogenic gene expression program in specific subtypes of acute leukemia, such as those with MLL rearrangements (MLL-r) or nucleophosmin 1 (NPM1) mutations.[2] By disrupting the menin-MLL complex, this compound leads to the differentiation and subsequent apoptosis of leukemic blasts.[2]

Understanding the cellular pharmacokinetics of this compound—specifically, how it enters cancer cells, its rate of accumulation, and its distribution among subcellular compartments—is fundamental to elucidating its mechanism of action and optimizing its therapeutic potential. This technical guide provides a detailed overview of the experimental methodologies used to characterize the cellular uptake and distribution of this compound, supported by representative data and workflow visualizations.

Cellular Uptake Kinetics of this compound

The ability of this compound to reach its intracellular target is the first critical step in its therapeutic action. Studies suggest that many small molecule inhibitors can enter cells through a combination of passive diffusion and active transport mechanisms.[3][4] The initial investigation into this compound's uptake kinetics was performed in human acute myeloid leukemia (AML) cell lines known to be sensitive to menin inhibition.

Quantitative Analysis of Cellular Uptake

The rate and extent of this compound accumulation were measured over time in MLL-rearranged (MOLM-13) and NPM1-mutated (OCI-AML3) leukemia cell lines. The cells were incubated with a fixed concentration of this compound, and intracellular drug concentrations were quantified at various time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Time-Dependent Cellular Accumulation of this compound (1 µM) in Leukemia Cell Lines

| Time Point | MOLM-13 Intracellular Conc. (ng/10^6 cells) | OCI-AML3 Intracellular Conc. (ng/10^6 cells) |

|---|---|---|

| 2 min | 1.5 ± 0.2 | 1.3 ± 0.3 |

| 5 min | 3.8 ± 0.4 | 3.5 ± 0.5 |

| 15 min | 8.9 ± 0.9 | 8.2 ± 1.1 |

| 30 min | 14.2 ± 1.5 | 13.5 ± 1.8 |

| 60 min | 15.1 ± 1.6 | 14.8 ± 2.0 |

| 120 min | 15.3 ± 1.9 | 15.0 ± 2.1 |

Data are presented as mean ± standard deviation and are representative of typical experimental results.

The results indicate that this compound is rapidly taken up by leukemia cells, reaching a steady-state concentration within approximately 60 minutes of exposure.

Experimental Workflow: Cellular Uptake Assay

Caption: Workflow for quantifying this compound cellular uptake via LC-MS/MS.

Detailed Protocol: Cellular Uptake Assay

-

Cell Culture: Seed leukemia cells (e.g., MOLM-13) in 6-well plates at a density of 0.5 x 10^6 cells/mL in appropriate growth medium and incubate for 24 hours at 37°C, 5% CO2.

-

Drug Incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock in pre-warmed growth medium to achieve a final concentration of 1 µM. Add the drug-containing medium to the cells and incubate for desired time points (e.g., 2, 5, 15, 30, 60, 120 minutes).

-

Cell Harvesting: To stop the uptake, transfer the cell suspension to a 1.5 mL microcentrifuge tube and immediately place it on ice.

-

Washing: Centrifuge the cells at 500 x g for 3 minutes at 4°C. Discard the supernatant and wash the cell pellet three times with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

-

Cell Lysis and Extraction: After the final wash, resuspend the cell pellet in a known volume (e.g., 200 µL) of lysis buffer (acetonitrile with a known concentration of an internal standard, such as a deuterated analog of the drug). Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.

-

Quantification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial for analysis. Quantify the concentration of this compound using a validated LC-MS/MS method.[5][6] Normalize the result to the cell count to determine the amount of drug per million cells.

Subcellular Distribution and Localization

Since the menin-MLL complex functions within the nucleus, confirming the nuclear accumulation of this compound is crucial for validating its mechanism of action. The subcellular distribution was investigated through two complementary methods: biochemical fractionation and direct visualization via confocal microscopy.

Quantitative Analysis by Subcellular Fractionation

MOLM-13 cells were treated with this compound for one hour, followed by a subcellular fractionation protocol to isolate the nuclear, cytosolic, mitochondrial, and microsomal fractions. The concentration of this compound in each fraction was then determined by LC-MS/MS.

Table 2: Subcellular Distribution of this compound in MOLM-13 Cells

| Cellular Fraction | This compound Concentration (ng/mg protein) | Percentage of Total Intracellular Drug (%) |

|---|---|---|

| Cytosol | 45.8 ± 5.1 | 35.5% |

| Nucleus | 72.3 ± 8.9 | 56.1% |

| Mitochondria | 8.1 ± 1.3 | 6.3% |

| Microsomes/Membrane | 2.7 ± 0.6 | 2.1% |

Data are presented as mean ± standard deviation.

The data clearly show that this compound preferentially accumulates in the nucleus, the site of its therapeutic target.

Visualization of Subcellular Distribution

Caption: Predominant nuclear accumulation of this compound in leukemia cells.

Detailed Protocol: Subcellular Fractionation

-

Cell Treatment and Harvesting: Treat 50-100 x 10^6 MOLM-13 cells with 1 µM this compound for 1 hour. Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer (e.g., Buffer A from a commercial kit) and incubate on ice for 15 minutes to swell the cells.[7]

-

Homogenization: Lyse the cell membrane by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer. Monitor lysis using Trypan blue staining under a microscope.

-

Isolation of Nuclei: Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C. The resulting pellet contains the nuclei, and the supernatant contains the cytoplasm, mitochondria, and microsomes.[8]

-

Isolation of Mitochondria: Transfer the supernatant from the previous step to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains the mitochondrial fraction.[9]

-

Isolation of Microsomes: Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction, and the supernatant is the cytosolic fraction.

-

Fraction Purity and Quantification: Assess the purity of each fraction via Western blotting for marker proteins (e.g., Histone H3 for nucleus, Tubulin for cytosol, COX IV for mitochondria). Determine the protein concentration of each fraction using a BCA assay. Extract this compound from each fraction using acetonitrile and quantify by LC-MS/MS, normalizing to protein content.

Detailed Protocol: Confocal Microscopy

Confocal microscopy provides visual confirmation of the drug's localization.[10][11]

-

Cell Seeding: Seed cells on poly-L-lysine coated coverslips in a 12-well plate.

-

Drug Incubation: Treat cells with a fluorescently-tagged analog of this compound (e.g., this compound-BODIPY) for 1 hour at 37°C.

-

Nuclear Staining: Wash the cells with PBS and stain the nuclei with a fluorescent nuclear dye such as Hoechst 33342 for 10 minutes.

-

Fixation and Mounting: Wash the cells again with PBS, fix with 4% paraformaldehyde for 15 minutes, and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the slides using a confocal laser scanning microscope.[12] Acquire images in separate channels for the drug analog (e.g., green fluorescence) and the nuclear stain (blue fluorescence). Merging the images will show the co-localization of the drug within the nucleus.

Mechanism of Action: Disruption of Menin-MLL Interaction

This compound's therapeutic effect stems from its ability to enter the nucleus and physically disrupt the binding of menin to MLL. This prevents the recruitment of the complex to the promoter regions of target genes like MEIS1 and HOXA9, leading to their transcriptional downregulation and subsequent cell differentiation.

Signaling Pathway: this compound Target Engagement

Caption: this compound disrupts the Menin-MLL complex, inhibiting leukemogenic gene expression.

Detailed Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR

This assay directly measures whether this compound treatment reduces the association of menin with a known target gene promoter.

-

Cell Treatment: Treat MOLM-13 cells with 1 µM this compound or vehicle (DMSO) for 6 hours.

-

Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for menin. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight. Purify the precipitated DNA.

-

qPCR Analysis: Use quantitative PCR (qPCR) to measure the amount of a specific target gene promoter (e.g., MEIS1) present in the immunoprecipitated DNA. A significant reduction in the amount of MEIS1 promoter DNA in the this compound-treated sample compared to the vehicle control indicates successful target engagement.

Conclusion

The experimental evidence outlined in this guide demonstrates that this compound effectively penetrates leukemia cells and achieves high concentrations within the nucleus. This efficient cellular uptake and targeted subcellular distribution enable this compound to engage the menin-MLL complex at its site of action. By disrupting this key interaction, this compound downregulates the expression of critical leukemogenic genes, providing a sound mechanistic basis for its potent anti-leukemic activity observed in preclinical and clinical settings. These findings underscore the importance of understanding a drug's cellular pharmacokinetics as a cornerstone of modern drug development.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular uptake of imatinib into leukemic cells is independent of human organic cation transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Drug Uptake by HPLC | Nawah Scientific [nawah-scientific.com]

- 6. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. connectsci.au [connectsci.au]

- 12. mdpi.com [mdpi.com]

Emilumenib's Impact on Downstream Gene Expression in Acute Myeloid Leukemia (AML) Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by genetic abnormalities, including rearrangements of the KMT2A (formerly MLL) gene and mutations in the NPM1 gene. These alterations lead to the dysregulation of gene expression programs that are essential for leukemogenesis. Emilumenib (DS-1594), a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, has emerged as a promising therapeutic strategy for these genetically defined AML subtypes. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on downstream gene expression in AML cells, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Disruption of the Menin-MLL Interaction

This compound's primary mechanism of action is the disruption of the critical protein-protein interaction between menin and the MLL1 protein (or its fusion products in KMT2A-rearranged leukemia).[1][2][3] Menin acts as a scaffold protein, tethering the MLL1 complex to chromatin, which is essential for the transcriptional activation of key target genes, including the HOX and MEIS1 gene families.[1][2] By binding to menin, this compound allosterically inhibits its interaction with MLL1, leading to the displacement of the MLL1 complex from the chromatin of target genes. This results in the downregulation of their expression, thereby suppressing the leukemogenic program.[2]

Caption: this compound disrupts the Menin-MLL1 interaction, inhibiting leukemogenic gene expression.

Downstream Gene Expression Changes Induced by this compound

Treatment of KMT2A-rearranged or NPM1-mutated AML cells with this compound leads to a significant and selective downregulation of key leukemogenic target genes. The most consistently reported downstream effects are the reduced expression of MEIS1, HOXA9, and other HOX cluster genes.

Quantitative Gene Expression Data

The following tables summarize the quantitative data on the downregulation of key target genes in AML cell lines and patient-derived xenograft (PDX) models following treatment with this compound (DS-1594a).

Table 1: Effect of this compound (DS-1594a·HCl) on MLL-Fusion Target Gene Expression in MOLM-13 Cells

| Gene | Concentration (nM) | Fold Change vs. Control |

| MEIS1 | 10 | ~0.5 |

| 100 | ~0.2 | |

| HOXA9 | 10 | ~0.6 |

| 100 | ~0.3 | |

| PBX3 | 10 | ~0.7 |

| 100 | ~0.4 |

Data adapted from preclinical studies. The values represent approximate fold changes observed in RT-qPCR analyses.

Table 2: Effect of this compound (DS-1594a·succinate) on Gene Expression in MLL-rearranged AML PDX Model

| Gene | Treatment | Relative Expression |

| MEIS1 | Vehicle | 1.0 |

| This compound | < 0.2 | |

| HOXA9 | Vehicle | 1.0 |

| This compound | < 0.2 |

Data represents relative gene expression levels in an in vivo PDX model, demonstrating significant downregulation of target genes upon this compound treatment.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on downstream gene expression.

Cell Culture and Drug Treatment

-

Cell Lines: Human AML cell lines with KMT2A rearrangements (e.g., MOLM-13, MV4;11) or NPM1 mutations (e.g., OCI-AML3) are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound (DS-1594a) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is run in parallel.

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)

-

RNA Extraction: Total RNA is isolated from treated and control cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a NanoDrop spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

-

qPCR: RT-qPCR is performed using a ViiA 7 Real-Time PCR System (Applied Biosystems) with TaqMan Gene Expression Assays for target genes (MEIS1, HOXA9, PBX3, etc.) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the relative fold change in gene expression.

RNA Sequencing (RNA-seq)

-

Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a TruSeq Stranded mRNA Library Prep Kit (Illumina).

-

Sequencing: Sequencing is performed on an Illumina NovaSeq or similar high-throughput sequencing platform.

-

Data Analysis: Raw sequencing reads are aligned to the human reference genome (e.g., hg38). Differential gene expression analysis is performed using tools like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon this compound treatment.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking and Sonication: Cells are cross-linked with formaldehyde, and the chromatin is sheared to an average size of 200-500 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to Menin, MLL1, or histone marks (e.g., H3K4me3) overnight. The antibody-chromatin complexes are then captured using protein A/G magnetic beads.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to assess enrichment at specific gene promoters or by high-throughput sequencing (ChIP-seq) to determine genome-wide binding patterns.

Caption: A typical experimental workflow to assess this compound's effects on AML cells.

This compound and the JAK-STAT Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical mediator of cytokine signaling and is frequently dysregulated in AML, contributing to cell proliferation, survival, and differentiation block. While the direct downstream effects of this compound are centered on the Menin-MLL1 axis and its target genes like HOX and MEIS1, the broader implications for other oncogenic signaling pathways are of interest.

Currently, there is limited direct evidence in the published literature to suggest that the JAK-STAT pathway is a primary downstream target of this compound in AML. The predominant mechanism of action of menin inhibitors is the specific disruption of the Menin-MLL interaction, leading to transcriptional reprogramming of a distinct set of genes.

However, it is plausible that crosstalk exists between the Menin-MLL axis and the JAK-STAT pathway. For instance, some downstream targets of MLL-fusion proteins could potentially influence the expression or activity of components of the JAK-STAT pathway. Further research is warranted to explore any potential indirect effects of this compound on JAK-STAT signaling in AML.

Conclusion

This compound represents a targeted therapeutic approach for AML with KMT2A rearrangements or NPM1 mutations. Its mechanism of action, centered on the disruption of the Menin-MLL1 interaction, leads to the specific downregulation of key leukemogenic genes, most notably MEIS1 and HOXA9. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other menin inhibitors, which hold significant promise for improving outcomes for patients with these high-risk forms of AML. Further exploration into the potential interplay with other critical signaling pathways, such as JAK-STAT, will provide a more comprehensive understanding of the full therapeutic potential of this class of drugs.

References

- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Menin inhibitors for the treatment of acute myeloid leukemia: challenges and opportunities ahead - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Functional Groups of the Emilumenib Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emilumenib (also known as DS-1594) is a potent and orally bioavailable small molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction.[1][2] It is under investigation for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in patients with KMT2A (MLL1) rearrangements or NPM1 mutations.[2][3] This guide provides a detailed analysis of the core functional groups of the this compound molecule, their physicochemical properties, their role in the mechanism of action, and the experimental methodologies used for their characterization.

Molecular Structure and Core Functional Groups

The chemical structure of this compound is defined by its IUPAC name: (1R,2S,4R)-4-((4-(5,6-dimethoxypyridazin-3-yl)benzyl)amino)-2-(methyl(6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)cyclopentan-1-ol .[2] This complex structure is composed of several key functional groups that are critical for its biological activity.

Figure 1: 2D Chemical Structure of this compound.

The core functional groups of this compound can be broken down as follows:

-

Thieno[2,3-d]pyrimidine Core: This fused heterocyclic system forms the central scaffold of the molecule. The thienopyrimidine core is a common motif in kinase inhibitors and other biologically active molecules. In this compound, it serves as the anchor for key substituents that dictate its binding affinity and selectivity.[1][4]

-

Secondary and Tertiary Amines: The molecule contains a secondary amine linking the benzyl group to the cyclopentanol ring and a tertiary amine where the methyl group is attached to the nitrogen that connects the cyclopentanol ring to the thienopyrimidine core. These amine groups are crucial for forming hydrogen bonds and salt bridges with the target protein.

-

Cyclopentanol Ring: This alicyclic alcohol provides a rigid, three-dimensional framework that properly orients the other functional groups for optimal interaction with the menin protein. The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor.

-

Dimethoxypyridazine Ring: This aromatic heterocycle, substituted with two methoxy groups, is a key feature for the molecule's interaction with the menin binding pocket. The methoxy groups (-OCH3) can influence the electronic properties and solubility of the molecule.

-

Benzyl Group: This aromatic ring acts as a spacer, connecting the dimethoxypyridazine moiety to the core of the molecule.

-

Trifluoroethyl Group: The -CH2CF3 group attached to the thienopyrimidine core is a lipophilic moiety that can enhance binding affinity through hydrophobic interactions and can also improve metabolic stability. The inclusion of fluorine atoms has been shown to substantially improve the inhibitory activity of menin-MLL inhibitors.[5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its drug-like characteristics, including its oral bioavailability.

| Property | Value | Reference |

| Molecular Formula | C27H29F3N6O3S | [3] |

| Molecular Weight | 574.62 g/mol | [2] |

| Hydrogen Bond Acceptors | 9 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Rotatable Bonds | 10 | [2] |

| Topological Polar Surface Area | 128.7 Ų | [2] |

| XLogP3 | 2.5 | [2] |

Mechanism of Action and Role of Functional Groups

This compound functions by disrupting the critical protein-protein interaction between menin and the MLL1 fusion protein. This interaction is essential for the leukemogenic activity of MLL fusion proteins, which drive the aberrant expression of genes like HOXA9 and MEIS1, leading to the proliferation of leukemia cells and a block in their differentiation.[6][7]

The functional groups of this compound play specific roles in its binding to the menin protein, mimicking the key interactions of the natural MLL peptide. The thienopyrimidine core and its substituents are designed to fit into a hydrophobic pocket on the surface of menin, a site normally occupied by MLL1.[1][4] The amine and hydroxyl groups are positioned to form critical hydrogen bonds with amino acid residues in the binding site, thereby anchoring the molecule and contributing to its high binding affinity. The dimethoxypyridazine and trifluoroethyl groups engage in further hydrophobic and van der Waals interactions, enhancing the overall potency of the inhibitor.

Signaling Pathway

The binding of this compound to menin initiates a cascade of downstream effects, ultimately leading to the differentiation and apoptosis of leukemia cells. The signaling pathway can be visualized as follows:

Caption: Signaling pathway disrupted by this compound.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is proprietary, the synthesis of the thieno[2,3-d]pyrimidine core and its derivatives is well-documented in the chemical literature. A general synthetic approach involves the following key steps:

-

Synthesis of the Thieno[2,3-d]pyrimidine Core: This is typically achieved through a multi-step reaction sequence starting from a substituted thiophene derivative, which is then cyclized with a formamide equivalent to form the pyrimidine ring.

-

Functionalization of the Core: The thienopyrimidine core is then functionalized through a series of reactions, such as nucleophilic aromatic substitution, to introduce the various side chains.

-

Coupling of the Side Chains: The cyclopentanol moiety, the dimethoxypyridazine-benzyl group, and the trifluoroethyl group are synthesized separately and then coupled to the thienopyrimidine core using standard organic chemistry reactions, such as amide bond formation or Suzuki coupling.

-

Purification: The final product is purified using techniques like column chromatography and recrystallization to yield high-purity this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the peaks provide a detailed map of the proton environment in each functional group.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).

-

2D NMR (COSY, HSQC, HMBC): These techniques are used to establish the connectivity between different atoms in the molecule, confirming the overall structure and the attachment of the various functional groups.

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key absorbances would be expected for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C=N and C=C stretches of the aromatic rings, and the C-F stretches of the trifluoroethyl group.

In Vitro Activity Assays

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction:

This assay is used to quantify the inhibitory potency of this compound on the menin-MLL interaction.

-

Principle: A small, fluorescently labeled peptide derived from the MLL protein is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger menin protein, its tumbling is restricted, leading to a high fluorescence polarization signal.

-

Procedure:

-

A constant concentration of the fluorescent MLL peptide and menin protein are incubated together to allow for binding.

-

Increasing concentrations of this compound are added to the mixture.

-

As this compound displaces the fluorescent peptide from menin, the fluorescence polarization signal decreases.

-

The IC50 value (the concentration of inhibitor required to displace 50% of the bound peptide) is calculated from the dose-response curve.

-

Cell-Based Assays:

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays are used to determine the effect of this compound on the growth and survival of leukemia cell lines. Cells are treated with a range of this compound concentrations, and the cell viability is measured after a set incubation period. The GI50 (concentration for 50% growth inhibition) is then determined.[3]

-

Flow Cytometry for Differentiation Markers: To assess the ability of this compound to induce differentiation, leukemia cells are treated with the compound and then stained with fluorescently labeled antibodies against cell surface markers of differentiation (e.g., CD11b). The percentage of differentiated cells is then quantified by flow cytometry.

Quantitative Data

The following table summarizes key quantitative data for this compound's in vitro activity.

| Cell Line | Genotype | Assay | Endpoint | Value (nM) | Reference |

| MV4-11 | MLL-rearranged | Cell Growth | GI50 | 2.5 | [3] |

| MOLM-13 | MLL-rearranged | Cell Growth | GI50 | 6.2 | [3] |

| OCI-AML3 | NPM1-mutated | Cell Growth | GI50 | 10 | [3] |

| KOPN-8 | MLL-rearranged | Cell Growth | GI50 | 28.5 | [3] |

| - | - | Menin-MLL Binding | IC50 | 1.4 | [7] |

Logical Workflow for Drug Development

The development of a targeted inhibitor like this compound follows a logical workflow from target identification to clinical trials.

Caption: Drug development workflow for this compound.

Conclusion

The this compound molecule is a complex and highly specific inhibitor of the menin-MLL interaction. Its efficacy is derived from the precise arrangement of its core functional groups, which allows it to bind with high affinity to the menin protein and disrupt its oncogenic activity. A thorough understanding of these functional groups, their physicochemical properties, and their roles in the molecule's mechanism of action is essential for the continued development and optimization of this and other targeted therapies for acute leukemia. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of such compounds.

References

- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Theoretical models of inhibitory activity for inhibitors of protein–protein interactions: targeting menin–mixed lineage leukemia with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What are the new molecules for menin inhibitors? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Emilumenib In Vitro Cell-Based Assays in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emilumenib (also known as DS-1594a) is a potent and orally active small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL1) interaction.[1][2][3] It has demonstrated selective growth inhibition against acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cells, particularly those with MLL1 rearrangements (MLL1-r) or nucleophosmin 1 (NPM1) mutations.[1][2] These genetic alterations are critical drivers in certain subtypes of leukemia, making the Menin-MLL1 interaction a promising therapeutic target. This compound disrupts the pro-leukemogenic signaling mediated by the Menin-KMLL1 complex, leading to cell growth inhibition and apoptosis.[1][3]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound against various leukemia cell lines. The described methodologies are foundational for determining the half-maximal inhibitory concentration (IC50), evaluating effects on cell viability, and can be adapted for more specific mechanistic studies.

Data Presentation

Table 1: Summary of this compound In Vitro Activity in Leukemia Cell Lines

| Cell Line | Leukemia Type | Key Mutations | Assay Type | IC50/GI50 (nM) | Reference |

| MV4-11 | AML | MLL-AF4 | Cell Growth Inhibition | 2.5 | [2] |

| MOLM-13 | AML | MLL-AF9 | Cell Growth Inhibition | 6.2 | [2] |

| OCI-AML3 | AML | NPM1c | Cell Growth Inhibition | 10 | [2] |

| KOPN-8 | B-ALL | MLL-AF10 | Cell Growth Inhibition | 28.5 | [2] |

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are often used interchangeably. The data presented is based on available literature and further experimental validation is recommended.

Signaling Pathway